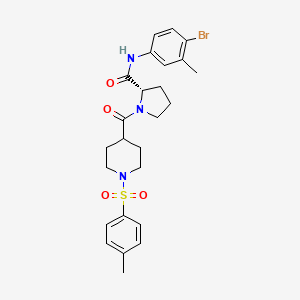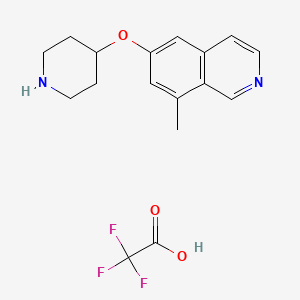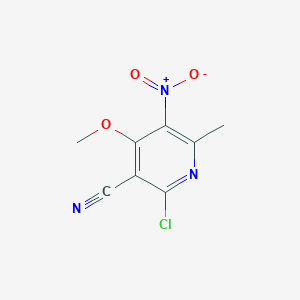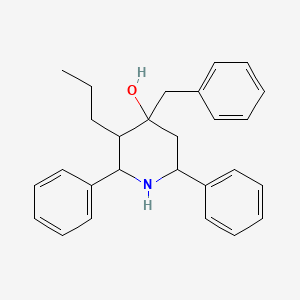
C25H30BrN3O4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one involves multiple steps. The preparation method typically includes the following steps:
Formation of the piperazine ring: This step involves the reaction of 2-bromobenzenesulfonyl chloride with piperazine under controlled conditions.
Attachment of the pyrrolidinone ring: The piperazine derivative is then reacted with a suitable pyrrolidinone precursor to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
The compound (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
The compound (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one include other sulfonyl piperazine derivatives and pyrrolidinone compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C25H30BrN3O4S |
|---|---|
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
(2S)-N-(4-bromo-3-methylphenyl)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H30BrN3O4S/c1-17-5-8-21(9-6-17)34(32,33)28-14-11-19(12-15-28)25(31)29-13-3-4-23(29)24(30)27-20-7-10-22(26)18(2)16-20/h5-10,16,19,23H,3-4,11-15H2,1-2H3,(H,27,30)/t23-/m0/s1 |
Clave InChI |
DANDVJQBLFBRPV-QHCPKHFHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC(=C(C=C4)Br)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC(=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)
![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
![3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one](/img/structure/B12619838.png)

![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12619874.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)


![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
